

# Application Notes and Protocols: Chorismic Acid Pathway Enzymes as Herbicide Targets

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The **chorismic acid** pathway, also known as the shikimate pathway, is a crucial metabolic route in plants, bacteria, fungi, and some protozoans for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and numerous secondary metabolites.[1][2][3] [4] This pathway is absent in mammals, making its enzymes highly attractive and effective targets for the development of non-toxic herbicides and antimicrobial agents.[1][5][6][7][8] The inhibition of these enzymes disrupts the production of essential compounds, leading to plant death.[2][9] This document provides detailed application notes and protocols for researchers working on the use of **chorismic acid** pathway enzymes as herbicide targets.

## Key Enzyme Target: 5-enolpyruvylshikimate-3phosphate (EPSP) Synthase

The most well-known and commercially successful target within the **chorismic acid** pathway is 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase (EPSPS).[5][9][10] This enzyme catalyzes the sixth step in the pathway, the reaction between shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP) to form EPSP and inorganic phosphate.[11][12]

### **Mechanism of Action of Glyphosate**



The broad-spectrum herbicide glyphosate is a potent inhibitor of EPSP synthase.[9][13] Glyphosate acts as a competitive inhibitor with respect to phosphoenolpyruvate (PEP) and an uncompetitive inhibitor with respect to shikimate-3-phosphate (S3P).[9][14] It binds to the EPSPS-S3P complex, mimicking the transition state of the reaction and effectively blocking the binding of PEP, thereby inhibiting the pathway.[3][9][11][12] This inhibition leads to the accumulation of high levels of shikimate in plant tissues, which is a key indicator of glyphosate's effect.[2][15][16][17]

# Other Potential Enzyme Targets in the Chorismic Acid Pathway

While EPSP synthase is the primary target of current major herbicides, other enzymes in the **chorismic acid** pathway also present opportunities for herbicide development. These include:

- 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase: The first enzyme in the pathway, which is subject to feedback inhibition.[9][18][19]
- Chorismate synthase: The final enzyme in the pathway, which catalyzes an unusual reaction, making it an attractive target for novel inhibitors.[8][20][21]
- Shikimate kinase: Another potential target within the pathway.[8]
- Anthranilate synthase: An enzyme in the tryptophan branch of the pathway that has been evaluated as a herbicide target.[22]

### **Quantitative Data on Herbicide Inhibition**

The following tables summarize key quantitative data related to the inhibition of EPSP synthase by glyphosate and the characteristics of wild-type and resistant enzymes.



Enzyme Source	Herbicide	Inhibition Type	K_i / IC_50	Reference(s)
Neurospora crassa (arom multienzyme complex)	Glyphosate	Competitive with PEP	K_i = 1.1 μM	[14]
Zea mays (Maize, native)	Glyphosate	-	-	[23]
Zea mays (G101A mutant)	Glyphosate	Reduced sensitivity	K_m for PEP increased from 9.5 μM to 333 μM	[3][23]
Agrobacterium sp. strain CP4	Glyphosate	Highly insensitive	-	[23]
Paracoccidioides brasiliensis (Chorismate Synthase)	Azo-dye PH011669	-	IC_50 = 10 ± 1 μΜ	[21]

Note: The sensitivity of EPSPS to glyphosate can vary significantly between species and among different mutant forms of the enzyme.

### **Experimental Protocols**

This section provides detailed methodologies for key experiments related to the study of **chorismic acid** pathway enzymes as herbicide targets.

# Protocol 1: Extraction and Partial Purification of EPSP Synthase from Plant Tissue

This protocol is adapted from a method for assaying EPSPS in plant tissue.[10]

Materials:



- Young, not fully expanded leaf tissue
- Dry ice
- Mortar and pestle
- Extraction buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 2 mM DTT)[6] containing 1% polyvinylpyrrolidone (PVP) and 5 mM β-mercaptoethanol (freshly added)
- Cheesecloth
- Ammonium sulfate ((NH\_4)\_2SO\_4)
- Dialysis buffer (e.g., extraction buffer without PVP)
- Dialysis tubing (10 kDa MWCO)
- Centrifugal filter devices (10 kDa MWCO)
- · Refrigerated centrifuge

#### Procedure:

- Freeze leaf tissue with liquid nitrogen or on dry ice.
- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
- Transfer the frozen powder to a beaker on ice containing pre-chilled extraction buffer (1g tissue: 5mL buffer).
- Homogenize for 5 minutes with stirring on ice.
- Centrifuge at 15,000 x g for 40 minutes at 4°C.
- Decant the clear supernatant through cheesecloth.
- Slowly add solid ammonium sulfate to the supernatant to 45% saturation while stirring on ice.
   Stir for an additional 10 minutes.



- Centrifuge at 20,000 x g for 30 minutes at 4°C. Discard the pellet.
- Slowly add solid ammonium sulfate to the supernatant to 70% saturation while stirring on ice.
   Stir for an additional 10 minutes.
- Centrifuge at 20,000 x g for 30 minutes at 4°C. Discard the supernatant and collect the pellet.
- Resuspend the pellet in a minimal volume of extraction buffer with fresh β-mercaptoethanol.
- Dialyze the protein solution overnight against 4L of dialysis buffer at 4°C with stirring.
- Concentrate the dialyzed protein using a centrifugal filter device.
- Determine the protein concentration and store the enzyme preparation at -80°C.

# Protocol 2: Continuous Spectrophotometric Assay for EPSP Synthase Activity

This assay measures the production of inorganic phosphate (Pi) in the EPSPS reaction.[6][10]

#### Materials:

- Partially purified EPSP synthase
- Assay buffer: 50 mM HEPES pH 7.5, 150 mM KCl, 2 mM DTT[6]
- Shikimate-3-phosphate (S3P) stock solution
- Phosphoenolpyruvate (PEP) stock solution
- Purine nucleoside phosphorylase (PNPase)
- 2-amino-6-mercapto-7-methylpurine riboside (MESG)
- 96-well microplate
- Spectrophotometer capable of reading absorbance at 360 nm



#### Procedure:

- Prepare a reaction mixture in a 96-well plate containing assay buffer, S3P, PNPase, and MESG.
- Add the EPSP synthase enzyme preparation to the reaction mixture.
- · Initiate the reaction by adding PEP.
- Immediately measure the change in absorbance at 360 nm over time. The rate of increase in absorbance is proportional to the rate of Pi production.
- To determine the inhibition constant (K\_i) for glyphosate, perform the assay with varying concentrations of glyphosate and a fixed concentration of one substrate, while varying the concentration of the other substrate.

# Protocol 3: Quantification of Shikimate Accumulation in Plant Tissues by HPLC

This method is used to assess the in vivo effect of glyphosate.[2]

#### Materials:

- Plant tissue (treated with glyphosate and untreated controls)
- Extraction solvent (e.g., 0.1 M HCl)
- Syringe filters (0.22 μm)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
- Mobile phase (e.g., 20 mM phosphoric acid, pH 2.5)
- Shikimic acid standard

#### Procedure:



- · Harvest and weigh plant tissue.
- Homogenize the tissue in the extraction solvent.
- Centrifuge the homogenate to pellet cell debris.
- Filter the supernatant through a syringe filter.
- Inject a known volume of the filtered extract onto the HPLC system.
- Separate the compounds using the C18 column and the isocratic mobile phase.
- Detect shikimic acid by its absorbance at a specific wavelength (e.g., 215 nm).
- Quantify the amount of shikimic acid by comparing the peak area to a standard curve generated with known concentrations of shikimic acid.

# Visualizations Chorismic Acid (Shikimate) Pathway and Herbicide Target



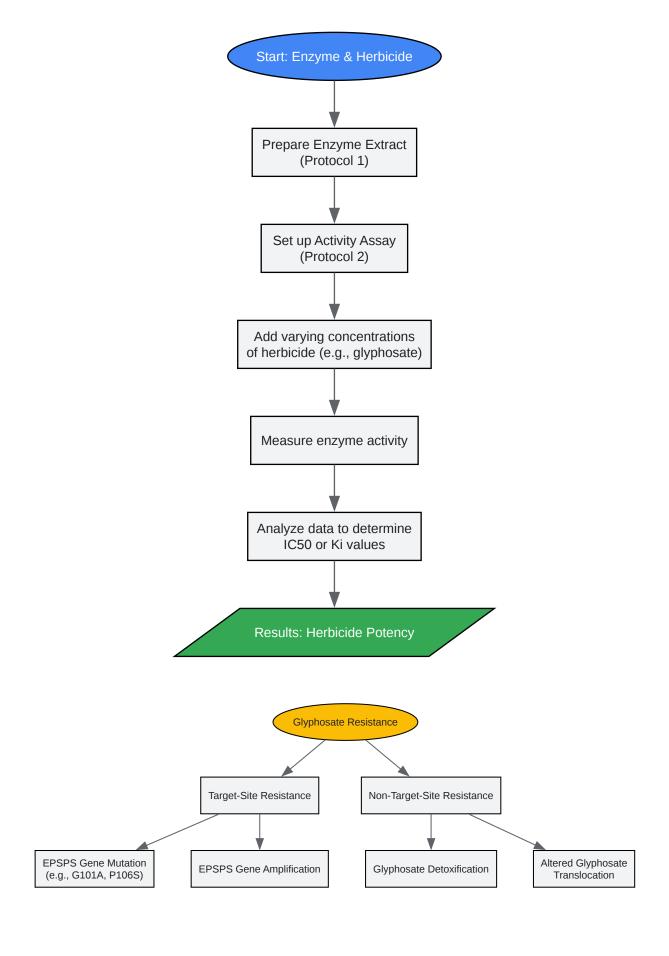
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Caption: The **Chorismic Acid** Pathway and the inhibitory action of glyphosate on EPSP synthase.



### **Experimental Workflow for Herbicide Inhibition Assay**







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